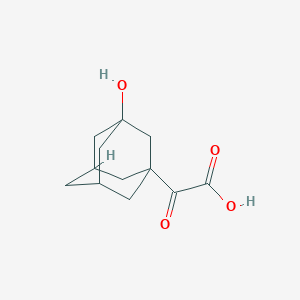

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

Description

The exact mass of the compound 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-8,16H,1-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKIRRNUAXWHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440377 | |

| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-28-7 | |

| Record name | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709031-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-acetic acid, 3-hydroxy-α-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid (CAS 709031-28-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid (CAS 709031-28-7), a significant adamantane derivative in medicinal chemistry. It details the compound's chemical and physical characteristics, synthesis methodologies, and its established role as a key pharmaceutical intermediate. Furthermore, this guide explores its potential as a therapeutic agent, specifically as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a critical enzyme implicated in metabolic diseases.

Introduction: The Significance of a Unique Adamantane Derivative

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid has emerged as a molecule of interest due to its integral role as a key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1] The defining feature of this compound is its adamantane core, a rigid, lipophilic, and three-dimensional hydrocarbon cage.[2][3] The incorporation of the adamantane moiety into drug candidates can confer advantageous properties, such as enhanced metabolic stability, improved tissue penetration, and the ability to serve as a robust scaffold for precise functionalization.[4][5]

Beyond its role as a building block, the structural characteristics of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid align with those of known inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6] This enzyme's role in local glucocorticoid activation makes it a compelling target for therapeutic intervention in metabolic syndrome, obesity, and type 2 diabetes. This guide will delve into both the established and potential applications of this multifaceted compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Table 1: Physicochemical Properties of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid

| Property | Value | Reference(s) |

| CAS Number | 709031-28-7 | [7] |

| Molecular Formula | C₁₂H₁₆O₄ | [8] |

| Molecular Weight | 224.25 g/mol | [9] |

| Appearance | Colorless liquid or solid | [2] |

| Melting Point | 162-165 °C | [9][10] |

| Boiling Point | 366.5 ± 21.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 189.7 ± 18.6 °C | [2] |

| Polar Surface Area (PSA) | 74.60 Ų | [2] |

| XLogP3 | -0.12 | [2] |

| Refractive Index | 1.635 | [2] |

Spectroscopic Data:

The structural identity of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid has been confirmed through various spectroscopic techniques:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 3.32 (broad singlet, 1H), 2.16 (singlet, 2H), 1.74-1.42 (multiplet, 12H).[9]

-

Infrared (IR) (KBr, cm⁻¹): 3401 (O-H stretch), 2932, 2861 (C-H stretch), 1713, 1689 (C=O stretch).[9]

-

Electrospray Ionization Mass Spectrometry (ESI-MS) (m/z): 223 [M-H]⁻.[9]

Synthesis and Chemical Accessibility

The synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is well-documented, with several routes established from readily available starting materials like 1-adamantanecarboxylic acid.[1][11] A prevalent and efficient method involves the oxidation of the intermediate, 1-acetyl-3-hydroxyadamantane.[12]

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway, highlighting the key transformations.

Caption: The enzymatic conversion of cortisone to cortisol by 11β-HSD1 and the potential point of intervention for inhibitors.

Adamantane Derivatives as a Privileged Scaffold for 11β-HSD1 Inhibition

The adamantane moiety is considered a "privileged scaffold" for the design of 11β-HSD1 inhibitors. Its bulky and lipophilic nature allows it to effectively occupy the hydrophobic active site of the enzyme. [6]Numerous studies have reported the successful development of potent and selective 11β-HSD1 inhibitors based on the adamantane framework. [13][14]Although specific inhibitory data for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid against 11β-HSD1 is not widely published, the inhibitory activities of structurally related compounds provide a strong rationale for its investigation.

Table 2: Comparative Inhibitory Potencies of Adamantane-Based 11β-HSD1 Inhibitors

| Compound Class | Representative Structure | Human 11β-HSD1 IC₅₀ (nM) | Reference |

| Adamantyl Ethanone Analogs | Pyridyl-substituted adamantyl ethanone | 34-48 | [15] |

| Adamantane Sulfonamides | Adamantane sulfone derivatives | Potent inhibition has been demonstrated | [6] |

| Adamantyl Thiazolidinones | Thiazolidine derivatives with an adamantyl group | Potent inhibition has been demonstrated | [14] |

This table is intended for comparative purposes to highlight the potential of the adamantane scaffold.

In-Vitro Evaluation of 11β-HSD1 Inhibitory Activity

To ascertain the 11β-HSD1 inhibitory potential of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, a robust and validated in-vitro assay is required. A commonly employed method is a cell-based assay utilizing lysates from cells overexpressing the enzyme. [8]

Experimental Protocol for a Homogeneous 11β-HSD1 Inhibition Assay

Principle: This assay measures the enzymatic conversion of cortisone to cortisol. The amount of cortisol produced is quantified using a competitive immunoassay format, often employing Scintillation Proximity Assay (SPA) technology for a homogeneous, high-throughput compatible readout.

Materials:

-

HEK-293 cells stably transfected with human 11β-HSD1

-

Cell lysis buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors)

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Test compound (dissolved in DMSO)

-

Anti-cortisol antibody

-

³H-cortisol (tracer)

-

Protein A-coated SPA beads

Procedure:

-

Preparation of Cell Lysate: Culture the transfected HEK-293 cells to near confluency. Harvest the cells, wash with PBS, and lyse using a suitable cell lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

-

Assay Plate Preparation: In a 96- or 384-well microplate, perform serial dilutions of the test compound in assay buffer.

-

Enzymatic Reaction: To each well, add the cell lysate, NADPH, and the diluted test compound. Initiate the enzymatic reaction by the addition of cortisone. Incubate the plate at 37°C for an appropriate duration (e.g., 60 minutes).

-

Detection: Terminate the reaction and add a pre-mixed solution of anti-cortisol antibody, ³H-cortisol, and SPA beads. Incubate to allow for binding equilibrium to be reached.

-

Signal Measurement: Measure the luminescence signal using a microplate scintillation counter. The signal is inversely proportional to the amount of cortisol produced in the enzymatic reaction.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Considerations for Safety and Pharmacokinetics

-

Pharmacokinetics: The inclusion of the adamantane group often enhances lipophilicity, which can lead to good oral absorption and tissue distribution. [3]However, the metabolic stability of the adamantane cage can sometimes result in prolonged half-life and potential for bioaccumulation. A full pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) studies, would be essential for any further development.

-

Toxicology: The toxicological profile of adamantane derivatives is highly dependent on the nature and position of the substituents. A comprehensive safety assessment, including in-vitro cytotoxicity assays and in-vivo toxicology studies, would be a critical step in the preclinical evaluation of this compound for any therapeutic application.

Conclusion and Future Directions

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a compound of significant interest in the field of medicinal chemistry. Its established role as a key intermediate for the synthesis of Saxagliptin underscores its industrial relevance. The presence of the adamantane scaffold, a privileged structure in drug design, provides a strong rationale for exploring its potential as a therapeutic agent, particularly as an inhibitor of 11β-HSD1 for the treatment of metabolic diseases.

Future research should focus on the in-vitro and in-vivo evaluation of its 11β-HSD1 inhibitory activity and selectivity. Comprehensive preclinical studies to determine its pharmacokinetic and safety profiles will be crucial in assessing its potential for further development as a novel therapeutic agent. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of adamantane-based enzyme inhibitors.

References

Sources

- 1. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | C12H19NO3 | CID 60198109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. (2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid | C12H19NO3 | CID 117590593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid | Chemsrc [chemsrc.com]

- 13. hmdb.ca [hmdb.ca]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. 709031-28-7・2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid・2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

A Technical Guide to the Physicochemical Properties of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a critical intermediate in the synthesis of antidiabetic pharmaceuticals. As a Senior Application Scientist, my objective is to synthesize publicly available data with practical, field-proven insights into its characterization and handling. This guide is structured to deliver not just data, but the causal logic behind its generation and application, ensuring scientific integrity and utility in a research and development setting.

Executive Summary

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a pivotal molecule in medicinal chemistry, most notably serving as a key building block for the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its unique tricyclic adamantane cage, combined with hydroxyl and α-keto acid functionalities, presents specific challenges and opportunities in synthesis, purification, and characterization. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic profile, a validated synthesis protocol, and a robust workflow for analytical validation. All data and protocols are supported by authoritative references to ensure trustworthiness and reproducibility.

Chemical Identity and Significance

Role in Pharmaceutical Synthesis

The primary driver for the extensive study of this compound is its role as a precursor to (S)-N-Boc-3-hydroxyadamantylglycine, another crucial intermediate for Saxagliptin.[1][2] The α-keto acid moiety is strategically positioned for asymmetric reductive amination, a key step in establishing the final drug substance's stereochemistry.[1] Understanding the physicochemical properties of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is therefore paramount for optimizing reaction conditions, controlling purity, and ensuring the scalability of the Saxagliptin manufacturing process.[3]

Nomenclature and Chemical Identifiers

To ensure clarity and facilitate further research, the fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid | N/A |

| CAS Number | 709031-28-7 | [4][5] |

| Molecular Formula | C₁₂H₁₆O₄ | [4][5] |

| Molecular Weight | 224.25 g/mol | [4][5] |

| Synonyms | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid; 3-hydroxy-α-oxoadamantane-1-acetic acid; Tricyclo[3.3.1.1]decane-1-acetic acid, 3-hydroxy-α-oxo- | [4][5][6] |

| InChIKey | UDKIRRNUAXWHTO-UHFFFAOYSA-N | [5] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both laboratory and industrial settings, influencing everything from solvent selection for reactions and purifications to storage and handling protocols.

| Property | Value | Source(s) |

| Appearance | White solid / powder | [1][7] |

| Melting Point | 162-165 °C | [1][4][5] |

| Boiling Point | 366.5 ± 21.0 °C (at 760 mmHg) | [4][5] |

| Density | 1.5 ± 0.1 g/cm³ | [4][5] |

| Flash Point | 189.7 ± 18.6 °C | [4][5] |

| Polar Surface Area (PSA) | 74.60 Ų | [5] |

| LogP (XLogP3) | -0.12 | [5] |

| Refractive Index | 1.635 | [5] |

Expert Insight: The relatively high melting point is characteristic of the rigid, symmetrical adamantane cage structure. The negative LogP value indicates a high degree of hydrophilicity, which is consistent with the presence of both carboxylic acid and hydroxyl groups. This suggests good solubility in polar protic solvents like water and alcohols, but poor solubility in nonpolar solvents like heptane, a crucial factor leveraged during its purification by recrystallization.[1]

Spectroscopic and Chromatographic Profile

A multi-technique approach is essential for the unambiguous confirmation of chemical structure and the assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the cornerstone of structural elucidation for organic molecules. The spectrum provides definitive proof of the adamantane framework and the relative positions of its functional groups.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 3.32 (broad singlet, 1H, -OH), 2.16 (singlet, 2H, adamantane CH₂), 1.74-1.42 (multiplet, 12H, remaining adamantane protons).[1]

Causality Note: The absence of a proton on the carbon alpha to the ketone and carboxyl groups is confirmed by this spectrum, which is a key structural feature. The broad singlet at 3.32 ppm is characteristic of a hydroxyl proton and will readily exchange with D₂O. The complex multiplet between 1.42 and 1.74 ppm represents the overlapping signals of the remaining protons on the rigid adamantane cage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

IR (KBr, cm⁻¹): 3401 (O-H stretch, alcohol), 2932 & 2861 (C-H stretch, alkane), 1713 (C=O stretch, carboxylic acid), 1689 (C=O stretch, ketone).[1]

Expert Insight: The two distinct carbonyl peaks are critical for confirming the α-keto acid structure. The broadness of the O-H band around 3401 cm⁻¹ is indicative of hydrogen bonding, which is expected for this molecule in its solid state.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

ESI-MS (m/z): 223.0 [M-H]⁻.[1]

Validation Note: Electrospray Ionization (ESI) in negative mode is the ideal technique here, as the carboxylic acid readily deprotonates to form the [M-H]⁻ ion. This result is in perfect agreement with the calculated molecular weight of 224.25 g/mol .

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

A robust HPLC method is required for quantifying the purity of the synthesized material and for in-process control during manufacturing. While a specific monograph may not be publicly available, a standard method can be developed based on the molecule's properties.

Proposed Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its versatility in retaining moderately polar organic molecules.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid is protonated for consistent retention and good peak shape).

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm. (Detection at a low wavelength is chosen as the molecule lacks a strong chromophore).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of water and acetonitrile.

This method serves as a self-validating system; purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Synthesis and Purification Protocol

The most efficient and industrially scalable synthesis involves the direct oxidation of an acetyl-adamantane precursor.[1][8]

Synthetic Workflow Diagram

The following diagram illustrates the conversion of 1-acetyl-3-hydroxyadamantane to the target compound.

Caption: Oxidative synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature and patents.[1][8]

-

Reactor Setup: Charge a 100 mL jacketed reactor with 8 mL of water, 10.3 mL of 10% sodium hydroxide, and 7.31 g of a 40% sodium permanganate solution.

-

Temperature Control: Warm the reactor contents to 30 °C with stirring.

-

Precursor Addition: Prepare a solution of 2.0 g of 1-acetyl-3-hydroxyadamantane in 8 mL of tert-butanol. Add this solution dropwise to the permanganate solution over a 30-minute period. The causality for this slow addition is to maintain the reaction temperature between 30-40 °C, preventing runaway oxidation and byproduct formation.

-

Reaction: After the addition is complete, stir the reaction mixture at 30-35 °C for an additional three hours to ensure complete conversion.

-

Workup - Quench: Quench the reaction by adding a sodium sulfite (Na₂SO₃) solution until the purple color of the permanganate disappears. This step neutralizes the excess oxidant and precipitates manganese dioxide (MnO₂).

-

Workup - Filtration: Filter the mixture to remove the solid MnO₂, yielding a clear filtrate.

-

Workup - Acidification: Adjust the filtrate to pH 2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the free acid product to precipitate or oil out.

-

Workup - Extraction: Extract the acidified aqueous layer three times with ethyl acetate (3 x 10 mL).

-

Purification - Crystallization: Combine the organic extracts and remove the solvent under reduced pressure to obtain a crude oil. Crystallize this oil from a mixture of ethyl acetate and n-heptane to yield the final product as a white solid.[1] The choice of ethyl acetate as a solvent and n-heptane as an anti-solvent is based on the product's high solubility in the former and insolubility in the latter, a classic technique for inducing crystallization.

Analytical Validation Workflow

Confirming the identity and purity of the final compound is a non-negotiable step in drug development. This requires a logical, multi-step validation process.

Validation Process Diagram

Caption: Workflow for the analytical validation of the synthesized product.

Conclusion

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a well-characterized molecule whose physicochemical properties are defined by its unique adamantane core and dual functionalities. Its high melting point, hydrophilicity, and distinct spectroscopic signatures make its identification and characterization straightforward, provided a systematic analytical approach is employed. The synthesis via permanganate oxidation of 1-acetyl-3-hydroxyadamantane is robust and scalable. The data and protocols presented in this guide provide researchers and drug developers with a reliable framework for the synthesis, purification, and validation of this critical pharmaceutical intermediate.

References

- Title: Synthesis process for 2-(3-hydroxy-1-adamantyl)

-

Title: (3-Hydroxyadamantan-1-yl)(oxo)acetic acid Source: Chemsrc URL: [Link]

-

Title: A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization Source: ResearchGate URL: [Link]

-

Title: Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin Source: ResearchGate URL: [Link]

-

Title: 3-Hydroxy-1-Adamantane Acetic Acid CAS 17768-36-4 Source: Home Sunshine Pharma URL: [Link]

-

Title: An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization Source: ResearchGate URL: [Link]

-

Title: (3-HYDROXY-ADAMANTAN-1-YL)-ACETIC ACID Source: Chemdad URL: [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. 3-hydroxy- α-oxoadamantane-1-acetic acid - Opulent Pharma [opulentpharma.com]

- 7. 3-Hydroxy-1-Adamantane Acetic Acid CAS 17768-36-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a molecule of significant pharmaceutical interest, primarily serving as a key building block in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, used in the management of type 2 diabetes.[1][2] The therapeutic efficacy and synthetic accessibility of its derivatives are intrinsically linked to the unique stereoelectronic properties imparted by its rigid, diamondoid adamantane core. This guide provides a comprehensive technical analysis of the molecule's three-dimensional structure and conformational preferences. We will explore the synergistic application of experimental techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography—with computational modeling to build a holistic understanding of this important pharmaceutical intermediate. The causality behind methodological choices is emphasized to provide not just data, but actionable, field-proven insights for professionals in chemical synthesis and drug design.

The Adamantane Core: A Privileged Scaffold in Medicinal Chemistry

Adamantane, the simplest diamondoid hydrocarbon (C₁₀H₁₆), is a highly rigid and virtually strain-free cage-like structure composed of four fused cyclohexane rings, all locked in a perfect chair conformation.[3][4] Its unique properties, including high lipophilicity, metabolic stability, and a three-dimensional geometry that allows for precise substituent vectoring, make it an exceptionally valuable scaffold in medicinal chemistry.[5][6] In 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, this rigid core acts as a robust anchor, pre-organizing the appended α-keto acid functional group in a defined spatial orientation, a critical factor for its reactivity and subsequent transformations into complex active pharmaceutical ingredients.

Elucidation of the Molecular Structure

Determining the precise molecular architecture requires a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. The workflow below illustrates a typical characterization cascade.

Caption: Experimental workflow for molecular structure elucidation.

Spectroscopic Analysis

Spectroscopy provides the first line of evidence for the successful synthesis and purification of the target compound.

-

Mass Spectrometry (MS): The primary function of MS in this context is the confirmation of the molecular mass. Using electrospray ionization (ESI) in negative mode, the molecule readily loses a proton from its carboxylic acid group, yielding a prominent [M-H]⁻ ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy is indispensable for verifying the presence of the key functional groups. The rigid adamantane cage simplifies the spectrum in the C-H stretching region, making the functional group signals particularly clear.

-

Interpretation: The spectrum is dominated by a very broad absorption from ~3400 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, which overlaps with the sharper O-H stretch of the tertiary alcohol.[1] Two distinct carbonyl (C=O) stretching bands are expected and observed: one for the carboxylic acid (~1713 cm⁻¹) and one for the α-ketone (~1689 cm⁻¹).[1] The region between 2932-2861 cm⁻¹ contains the characteristic C-H stretching vibrations of the adamantane CH and CH₂ groups.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful spectroscopic tool for mapping the carbon-hydrogen framework of the molecule.

-

¹H NMR: Due to the substitution at the 1 and 3 positions of the adamantane cage, the molecule's symmetry is reduced, leading to a more complex spectrum than that of unsubstituted adamantane. A representative spectrum in DMSO-d₆ shows a broad singlet for the hydroxyl proton (~3.32 ppm), a singlet for the two bridgehead protons adjacent to the keto-acid group (~2.16 ppm), and a complex multiplet for the remaining twelve adamantane protons (1.42-1.74 ppm).[1]

-

¹³C NMR: The ¹³C NMR spectrum provides definitive evidence of the carbon skeleton. Key expected signals include two low-field resonances for the carbonyl carbons (ketone and carboxylic acid, typically >170 ppm), a signal for the tertiary carbon bearing the hydroxyl group, and a series of signals corresponding to the distinct bridgehead and methylene carbons of the substituted adamantane cage.

-

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol [7] |

| Melting Point | 162-165 °C[1][7][8] |

| Appearance | White solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 3.32 (br s, 1H, OH), 2.16 (s, 2H), 1.74-1.42 (m, 12H)[1] |

| IR (KBr, cm⁻¹) | 3401 (O-H), 2932 & 2861 (C-H), 1713 (C=O, acid), 1689 (C=O, ketone)[1] |

| Mass Spec (ESI-MS) | m/z: 223 [M-H]⁻[1] |

| Table 1. Physicochemical and Spectroscopic Data for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid. |

Single-Crystal X-ray Diffraction: The Definitive Structure

Expected Crystallographic Features:

-

Adamantane Core: The adamantane cage will exhibit its characteristic rigid, strain-free geometry. The C-C bond lengths will be approximately 1.54 Å, and the C-H bond lengths around 1.11 Å, nearly identical to those found in diamond.[3]

-

Intermolecular Interactions: In the crystal lattice, we would anticipate strong hydrogen bonding. The carboxylic acid groups are likely to form classic hydrogen-bonded dimers with neighboring molecules. Additionally, the tertiary hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to a complex and stable three-dimensional network.

| Parameter | Typical Value | Source |

| Adamantane C-C Bond Length | 1.54 Å | [3] |

| Adamantane C-H Bond Length | 1.112 Å | [3] |

| Adamantane C-C-C Angle | ~109.5° | [3] |

| Table 2. Typical Geometric Parameters of the Adamantane Cage. |

Protocol 1: Single-Crystal X-ray Diffraction

Objective: To determine the definitive solid-state molecular structure.

Causality: This technique is chosen because it provides unparalleled atomic-level resolution of the molecular geometry and intermolecular packing, which is crucial for understanding solid-state properties and potential polymorphisms.

Methodology:

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent system (e.g., ethyl acetate/n-heptane[1]) to near saturation.

-

Employ a slow evaporation or slow cooling technique. The goal is to allow single, defect-free crystals to form over several days. A vapor diffusion setup (liquid/liquid or liquid/vapor) can also be effective.

-

-

Crystal Mounting:

-

Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks.

-

Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.[10]

-

-

Data Collection:

-

Mount the goniometer on a single-crystal X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.[9]

-

Perform a series of diffraction experiments (scans) while rotating the crystal through a range of angles. The detector collects the positions and intensities of the diffracted X-ray spots.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a list of reflection intensities.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model iteratively using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data. The quality of the final structure is assessed using metrics like R-factor.

-

Conformational Analysis

While the adamantane core is rigid, the molecule possesses conformational flexibility due to rotation around the single bond connecting the cage to the α-keto acid side chain. Understanding the preferred conformation is vital, as it dictates the molecule's shape and how it interacts with other molecules.

Caption: Key rotatable bond for conformational analysis.

The primary conformational question revolves around the dihedral angle (τ) defined by the atoms C(bridgehead)-C1-Cα-Cβ. The orientation of the planar keto-acid group relative to the bulky adamantane cage is governed by a balance of steric repulsion and potential intramolecular interactions.

-

Steric Hindrance: A conformation where the carboxylic acid group is eclipsed with one of the adamantane methylene groups would be sterically disfavored. The lowest energy conformers will likely adopt a staggered arrangement to minimize these repulsive forces.

-

Intramolecular Hydrogen Bonding: A significant stabilizing factor could be the formation of an intramolecular hydrogen bond between the hydroxyl group at the C3 position and one of the oxygen atoms of the keto-acid moiety. This would create a cyclic arrangement, significantly restricting conformational freedom and favoring a specific geometry.

Computational Modeling: Mapping the Energy Landscape

Computational chemistry is the ideal tool for exploring the conformational landscape of the side chain. By calculating the molecule's energy as a function of the key dihedral angle, we can identify the most stable conformers.

Caption: Workflow for computational conformational analysis.

Protocol 2: Computational Conformational Analysis via DFT

Objective: To identify the lowest-energy conformation(s) of the molecule in the gas phase or in solution.

Causality: This in silico approach is cost-effective and allows for the systematic exploration of all possible rotational isomers, providing insights into geometries that may be difficult to isolate or observe experimentally.

Methodology:

-

Initial Structure Generation:

-

Build an initial 3D model of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid using molecular modeling software.

-

-

Conformational Search (PES Scan):

-

Select a robust level of theory and basis set, such as B3LYP/6-31G(d), for an initial scan.[11][12]

-

Define the dihedral angle τ (C(bridgehead)-C1-Cα-Cβ) as the reaction coordinate.

-

Perform a relaxed potential energy surface (PES) scan, rotating τ in defined increments (e.g., 10-15°) from 0° to 360°. At each step, the geometry is partially optimized while keeping the dihedral angle fixed.

-

-

Identification of Minima:

-

Plot the calculated relative energy versus the dihedral angle. The minima on this plot correspond to stable conformers.

-

-

Full Optimization and Frequency Calculation:

-

Take the geometry from each identified minimum and perform a full, unconstrained geometry optimization using a higher level of theory (e.g., B3LYP/6-311+G(d,p)) for greater accuracy.

-

Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

-

Analysis:

-

Compare the relative energies of the stable conformers to determine the global minimum and the Boltzmann population of each at room temperature.

-

Analyze the geometric parameters (bond lengths, angles, dihedral angles) and look for evidence of intramolecular hydrogen bonding in the most stable structures.

-

Synthesis Overview and Protocol

The molecule is a known key intermediate for Saxagliptin, and several synthetic routes have been published.[1][2][13] A common and efficient method involves the oxidation of 1-acetyl-3-hydroxyadamantane.[1][14]

Protocol 3: Synthesis via Permanganate Oxidation

Objective: To synthesize 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid from 1-acetyl-3-hydroxyadamantane.

Causality: This method is chosen for its operational simplicity and use of a readily available, powerful oxidizing agent to convert the acetyl group directly to the desired α-keto acid functionality.

Methodology (adapted from[1][14]):

-

Reaction Setup:

-

In a temperature-controlled reactor, charge water, 10% sodium hydroxide solution, and a 40% sodium permanganate solution.

-

Warm the contents to approximately 30 °C.

-

-

Substrate Addition:

-

Prepare a solution of the starting material, 1-acetyl-3-hydroxyadamantane, in a suitable co-solvent like tert-butanol.

-

Add the substrate solution to the permanganate solution dropwise over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 30-40 °C.

-

-

Reaction and Quench:

-

After the addition is complete, stir the reaction mixture at 30-35 °C for an additional 2-3 hours to ensure complete conversion.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, quench the excess permanganate by carefully adding a reducing agent such as sodium bisulfite or sodium sulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.

-

-

Workup and Isolation:

-

Filter the mixture to remove the manganese dioxide solids.

-

Cool the clear filtrate in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

-

The product will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/n-heptane.[1]

-

Conclusion

The molecular architecture of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is defined by the interplay between its rigid adamantane scaffold and the flexible α-keto acid side chain. A comprehensive characterization, leveraging a suite of spectroscopic techniques, X-ray crystallography, and computational modeling, is essential for a complete understanding. Spectroscopic methods (NMR, IR, MS) confirm the chemical identity and functional groups, while X-ray crystallography provides definitive solid-state structural data. Critically, conformational analysis, best explored through computational PES scans, reveals the preferred three-dimensional shape governed by steric avoidance and potential intramolecular hydrogen bonding. This detailed structural and conformational knowledge is paramount for researchers in drug development, enabling rational process optimization, polymorph screening, and the design of next-generation pharmaceuticals built upon this valuable adamantane-based intermediate.

References

- Title: Synthesis process for 2-(3-hydroxy-1-adamantyl)

-

Title: A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Adamantane Source: Wikipedia URL: [Link]

-

Title: Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin Source: ResearchGate URL: [Link]

-

Title: Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization Source: National Institutes of Health (NIH) URL: [Link]

-

Title: X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides Source: MDPI URL: [Link]

-

Title: Computational study of adamantanes using floating basis functions Source: ResearchGate URL: [Link]

-

Title: An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization Source: ResearchGate URL: [Link]

-

Title: CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid Source: Chemsrc URL: [Link]

-

Title: Conformational analysis of rigid molecules Source: YouTube URL: [Link]

-

Title: Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons Source: Semantic Scholar URL: [Link]

-

Title: Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion Source: ResearchGate URL: [Link]

-

Title: Computational study of aza-adamantanes as multivalent bases Source: ResearchGate URL: [Link]

-

Title: Cyclohexane Conformations Source: Master Organic Chemistry URL: [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons | Semantic Scholar [semanticscholar.org]

- 7. echemi.com [echemi.com]

- 8. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid | Chemsrc [chemsrc.com]

- 9. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, a pivotal intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[1] As a Senior Application Scientist, this document moves beyond a mere presentation of data, offering a detailed interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is designed to equip researchers and drug development professionals with the necessary insights for the robust identification and characterization of this crucial compound, ensuring the integrity of the synthetic pathway for this important therapeutic agent.

Introduction: The Significance of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

The adamantane cage, a rigid and sterically demanding hydrocarbon framework, is a privileged scaffold in medicinal chemistry, lending unique pharmacokinetic and pharmacodynamic properties to drug candidates. 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid serves as a key building block in the synthesis of Saxagliptin, a potent and selective inhibitor of DPP-4 for the treatment of type 2 diabetes. The precise structural and spectroscopic characterization of this intermediate is paramount to ensure the purity and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its spectroscopic signature, enabling unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, recorded in DMSO-d₆, reveals the distinct proton environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.32 | br s | 1H | -OH |

| 2.16 | s | 2H | Adamantane CH |

| 1.74-1.42 | m | 12H | Adamantane CH₂ |

Data sourced from "A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization".[2]

Interpretation:

-

The broad singlet at 3.32 ppm is characteristic of the hydroxyl proton (-OH). Its broadness is a result of chemical exchange with residual water in the DMSO-d₆ solvent.

-

The singlet at 2.16 ppm corresponds to the two methine protons (CH) of the adamantane cage. The equivalence of these protons is due to the symmetry of the adamantane scaffold.

-

The complex multiplet observed between 1.74-1.42 ppm integrates to twelve protons and is assigned to the six methylene groups (CH₂) of the adamantane cage. The overlapping signals are a result of the rigid, cage-like structure, where the protons are in similar, yet distinct, chemical environments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

| Predicted Chemical Shift (δ) ppm | Carbon Type |

| ~200 | C=O (keto) |

| ~170 | C=O (acid) |

| ~70 | C-OH |

| ~45-30 | Adamantane CH and CH₂ |

Interpretation:

-

The two carbonyl carbons are expected to be the most downfield signals. The keto carbonyl carbon will likely appear around 200 ppm , while the carboxylic acid carbonyl will be in the region of 170 ppm .

-

The carbon atom attached to the hydroxyl group (C-OH) is anticipated to resonate around 70 ppm .

-

The remaining adamantane carbons, both methine (CH) and methylene (CH₂), will appear in the upfield region of the spectrum, typically between 30 and 45 ppm .

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR analysis is contingent on a well-defined experimental protocol.

Workflow for NMR Analysis

Caption: Workflow for obtaining an FT-IR spectrum of a solid sample.

Step-by-Step Protocol:

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of a pure KBr pellet is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer, and the IR spectrum is recorded.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural insights.

Table 4: ESI-MS Data of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

| m/z | Ion |

| 223 | [M-H]⁻ |

Data sourced from "A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization". [2] Interpretation:

The electrospray ionization (ESI) mass spectrum, recorded in negative ion mode, shows a prominent peak at m/z 223 . This corresponds to the deprotonated molecule [M-H]⁻, confirming the molecular weight of the compound to be 224 g/mol . The high stability of the adamantane cage often results in minimal fragmentation under soft ionization conditions like ESI.

Experimental Protocol for ESI-MS

Workflow for ESI-MS Analysis

Caption: A typical workflow for ESI-MS analysis of an organic acid.

Step-by-Step Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of methanol and water.

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Ionization: Electrospray ionization is performed in the negative ion mode. The high voltage applied to the capillary nebulizes the sample solution, creating charged droplets. As the solvent evaporates, the analyte molecules become deprotonated, forming [M-H]⁻ ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio. The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid. The combined data from ¹H NMR, FT-IR, and ESI-MS offer a unique and unambiguous spectral fingerprint for this key intermediate. By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers and drug development professionals can ensure the quality and integrity of this critical component in the synthesis of Saxagliptin, ultimately contributing to the production of a safe and effective therapeutic agent.

References

-

WANG An-min, CHEN Ying-jie, TAO Zhu, DENG Yu, HU Xiang-nan*. Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine[J]. Chinese Pharmaceutical Journal, 2014, 49(11): 931-934 [Link]. (Link: [Link])

-

Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. Journal of Chemistry, 2019, 1-8. (Link: [Link])

- Politino, M., et al. (2005). Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.

-

Li, J. K., et al. (2012). Preparation of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid: A key intermediate for saxagliptin. Letters in Organic Chemistry, 9(5), 347-350. (Link: [Link])

- Feng, Y., et al. (2013). Optimization of the synthesis process of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by the central composite design-response surface methodology. Chemical Research and Application, 25(2), 194-199. (Link: Not available)

-

A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. (2016). Pak. J. Pharm. Sci., 29(4), 1395-1398. (Link: [Link])

Sources

An In-Depth Technical Guide to the Solubility of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid for Pharmaceutical Development

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most fundamental of these is solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of its developability, bioavailability, and ultimate clinical success. This guide is dedicated to the in-depth exploration of the solubility of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[1][2][3]

The adamantane moiety, a rigid and lipophilic cage-like structure, imparts unique physicochemical properties to molecules, often enhancing metabolic stability and membrane permeability. However, this very lipophilicity can present significant challenges in achieving adequate aqueous solubility. This guide aims to provide a thorough technical overview of the solubility of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, offering insights into its behavior in various solvent systems, the underlying chemical principles, and robust methodologies for its empirical determination.

Physicochemical Profile of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid

A foundational understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility. The structure of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, with its combination of a bulky, nonpolar adamantane core and polar functional groups, creates a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | [4][5] |

| Molecular Weight | 224.25 g/mol | [4][5] |

| Melting Point | 164-165 °C | [4][5] |

| Calculated XLogP3 | -0.12 | [5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Polar Surface Area (PSA) | 74.60 Ų | [5] |

The calculated XLogP3 of -0.12 suggests a relatively balanced lipophilicity, where the hydrophilic character of the hydroxyl and carboxylic acid groups counteracts the lipophilicity of the adamantane cage. However, the rigid, crystalline nature of adamantane derivatives often leads to strong lattice energies, which can negatively impact solubility.

Solubility Profile: A Qualitative and Comparative Analysis

Direct, quantitative solubility data for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is not extensively available in peer-reviewed literature. However, based on its identity as a Saxagliptin intermediate and the known properties of related adamantane compounds, a reliable qualitative and comparative solubility profile can be constructed.

Key Observations:

-

Aqueous Solubility: As an intermediate for Saxagliptin, it is described as having limited solubility in water . This is consistent with the general behavior of adamantane derivatives, which are known to be poorly soluble in aqueous media. The presence of the polar hydroxyl and carboxylic acid groups likely allows for some degree of hydration, but not enough to overcome the hydrophobic nature of the adamantane core.

-

Polar Aprotic Solvents: The compound is reported to be soluble in dimethyl sulfoxide (DMSO) . DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating both the polar and nonpolar regions of the molecule.

-

Polar Protic Solvents: It is also noted to be soluble in methanol . Alcohols like methanol and ethanol can engage in hydrogen bonding with the hydroxyl and carboxylic acid moieties, while their alkyl chains can interact favorably with the adamantane cage.

-

Nonpolar Solvents: Based on the high lipophilicity of the adamantane cage, it is expected to exhibit some solubility in nonpolar organic solvents, a characteristic shared by the parent adamantane molecule.

Comparative Solubility with 1-Adamantanecarboxylic Acid:

To provide further context, a comparison with the closely related 1-adamantanecarboxylic acid is instructive. This compound, lacking the additional hydroxyl and oxo groups, provides a baseline for the influence of the adamantane core on solubility.

| Solvent | Solubility of 1-Adamantanecarboxylic Acid | Expected Influence on 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid Solubility |

| Water | Insoluble | The hydroxyl and oxo groups should increase aqueous solubility relative to 1-adamantanecarboxylic acid, though it will likely remain low. |

| Methanol | Soluble (with faint turbidity) | The additional polar groups are expected to enhance solubility in methanol. |

| Ethanol | Soluble | Similar to methanol, enhanced solubility is anticipated. |

| Chloroform | Soluble | Good solubility is expected due to favorable interactions with the adamantane cage. |

| Dichloromethane | Soluble | Good solubility is expected. |

| Acetone | Soluble | The polar aprotic nature of acetone should lead to good solubility. |

| Benzene | Soluble | The nonpolar character of benzene should allow for dissolution. |

This comparative analysis underscores the amphiphilic nature of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid and provides a rational basis for solvent selection in experimental and process chemistry.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative data, the empirical determination of solubility is a crucial step for any research or development program. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that temperature.

Detailed Experimental Workflow

The following protocol provides a step-by-step guide for the reliable determination of the solubility of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent (e.g., water, methanol, ethanol, DMSO, acetone, acetonitrile).

-

Add an excess amount of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid to each vial to ensure that a solid phase remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles.

-

-

Analysis of Solute Concentration:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Factors Influencing Solubility and Rational Solvent Selection

The solubility of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is governed by a delicate interplay of its structural features and the properties of the solvent. A clear understanding of these interactions is key to rational solvent selection for various applications, from synthesis and purification to formulation.

Caption: Interplay of Molecular and Solvent Properties on Solubility.

Causality Behind Solvent Selection:

-

For Recrystallization and Purification: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal. A mixture of a good solvent (e.g., methanol, acetone) and an anti-solvent (e.g., water, hexane) can be effective.

-

For Analytical Method Development (e.g., HPLC): The mobile phase should be a solvent system in which the compound is freely soluble to ensure sharp peaks and reproducible results. Acetonitrile and methanol, often mixed with aqueous buffers, are common choices.

-

For Formulation Studies: The choice of solvents will be dictated by the desired dosage form and toxicological considerations. For parenteral formulations, aqueous systems with co-solvents or cyclodextrins may be necessary to enhance solubility. For topical formulations, solvents in which the API is readily dissolved and that are compatible with skin are chosen.[3]

Conclusion and Future Perspectives

While a comprehensive quantitative solubility dataset for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid remains to be fully elucidated in the public domain, a robust understanding of its solubility behavior can be derived from its physicochemical properties and comparison with related adamantane structures. This guide has provided a framework for this understanding, emphasizing the dualistic nature of the molecule with its lipophilic adamantane core and polar functional groups.

The provided experimental protocol for the isothermal shake-flask method offers a reliable pathway for researchers to generate the specific quantitative data required for their development programs. Such data will be invaluable for optimizing synthetic routes, developing robust analytical methods, and designing effective formulations. As the development of adamantane-containing pharmaceuticals continues to expand, a thorough and early characterization of the solubility of key intermediates like 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid will remain a cornerstone of successful and efficient drug development.

References

- Afine Chemicals Limited. (n.d.). Best CAS No 361440-67-7 SAXAGLIPTIN INTERMEDIATES Pharmaceutical Intermediates Supplier, Manufacturer.

- Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization.

- ChemSrc. (2025). (3-Hydroxyadamantan-1-yl)(oxo)acetic acid.

- Sigma-Aldrich. (n.d.). 2-(Adamantan-1-ylamino)-2-oxoacetic acid AldrichCPR.

- Echemi. (n.d.). 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid RC00304.

- Global Substance Registration System. (n.d.). 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID.

- Pak-Asian Journal of Life Sciences. (n.d.). A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)

- Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Acetic acid.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- ResearchGate. (2025). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin.

- PubChem. (n.d.). Glyoxylic Acid.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Cayman Chemical. (2025). Safety Data Sheet.

- ScienceDirect. (2005). Material Safety Data Sheet - Acetic acid MSDS.

- BLD Pharm. (n.d.). 298-12-4|2-Oxoacetic acid|BLD Pharm.

- Henkel. (2025). Hysol MB 50 - SAFETY DATA SHEET.

- Research Journal of Pharmacy and Technology. (n.d.). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms.

- UNT Digital Library. (2025). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.

- BLD Pharm. (n.d.). 565453-39-6|(2S)-1-(2-((3-Hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carboxamide.

- UNT Digital Library. (2014). IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and.

- IUPAC. (n.d.). SOLUBILITY DATA SERIES.

- FUJIFILM Wako Chemicals. (n.d.). 2-oxoacetic acid・2-(3-Hydroxyadamantan-1-yl).

Sources

A Technical Guide to the Thermal Stability and Degradation Profile of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a critical intermediate in the synthesis of saxagliptin.[1] The adamantane cage structure is renowned for conferring exceptional thermal stability to molecules.[2] This document outlines detailed methodologies for characterizing the thermal properties of this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further explores potential degradation pathways and the analytical techniques required to identify and quantify degradation products. The protocols and insights presented herein are designed to ensure the scientific rigor and integrity of stability studies essential for pharmaceutical development and manufacturing.

Introduction: The Significance of the Adamantane Moiety

The adamantane scaffold, a rigid, tricyclic hydrocarbon, is a cornerstone in medicinal chemistry due to its unique structural and physicochemical properties. Its diamondoid structure imparts high thermal stability and lipophilicity, which can enhance the therapeutic profile of active pharmaceutical ingredients (APIs).[2] 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid leverages this robust core, serving as a key building block for dipeptidyl peptidase-4 (DPP-4) inhibitors like saxagliptin.[3]

Understanding the thermal stability of this intermediate is paramount for several reasons:

-

Process Chemistry: Ensuring that synthesis, purification, and drying processes are conducted at temperatures that do not induce degradation.

-

Storage and Handling: Defining appropriate storage conditions to maintain the compound's purity and integrity over time.

-

Regulatory Compliance: Providing essential data for regulatory filings, which require a thorough understanding of a drug intermediate's stability profile under various stress conditions.[4]

This guide provides the scientific rationale and experimental protocols to thoroughly characterize the thermal behavior of this important molecule.

Thermal Analysis: A Two-Pronged Approach

A comprehensive thermal analysis involves two primary techniques: Thermogravimetric Analysis (TGA) to assess mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC) to identify thermal transitions such as melting and decomposition.

Thermogravimetric Analysis (TGA): Mapping Thermal Decomposition

TGA is the foundational experiment for determining the onset of thermal degradation. The bulky and stable adamantane cage is expected to confer a high decomposition temperature.[5]

Experimental Protocol: TGA

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid into a platinum or alumina crucible.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can reveal susceptibility to oxidation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The first derivative of this curve (DTG) reveals the temperature of maximum mass loss rate.

Expected Data and Interpretation

Based on the known stability of adamantane derivatives, we can anticipate a single-step decomposition profile in an inert atmosphere. The primary points of degradation would likely be the carboxylic acid and hydroxyl functionalities.

Table 1: Hypothetical TGA Data for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

| Parameter | Expected Value (Nitrogen) | Expected Value (Air) | Rationale |

| Tonset (5% mass loss) | > 200 °C | Slightly lower than N2 | The onset of significant degradation. Oxidative atmospheres may lower this temperature.[5] |

| Tmax (DTG peak) | ~250-300 °C | ~240-290 °C | The temperature of the fastest decomposition rate, likely corresponding to decarboxylation and dehydration. |

| Residual Mass @ 600 °C | < 2% | < 1% | Complete volatilization or decomposition of the organic molecule is expected. |

Differential Scanning Calorimetry (DSC): Identifying Phase Transitions

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and decomposition.

Experimental Protocol: DSC

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 350 °C at 10 °C/min.

-

-

Data Analysis: Plot heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will appear as inverted peaks.

Expected Data and Interpretation

The DSC thermogram should clearly show the melting point of the compound, followed by an exothermic decomposition at higher temperatures.

Table 2: Expected DSC Thermal Events

| Thermal Event | Expected Temperature Range | Characteristics |

| Melting (Tm) | 162-165 °C | A sharp endothermic peak, consistent with reported literature values.[1][6][7] |

| Decomposition (Td) | > 220 °C | A broad exothermic event, often overlapping with the end of the melting peak. |

Degradation Profile and Pathway Analysis

While TGA and DSC define when degradation occurs, a full profile requires identifying what is formed. The likely points of thermal instability are the α-keto acid and tertiary alcohol functionalities.

Proposed Degradation Pathway

Thermal stress is likely to initiate decarboxylation of the α-keto acid, a common reaction for this functional group. Subsequent dehydration of the tertiary alcohol could also occur.

Caption: Proposed thermal degradation pathway.

Analytical Workflow for Degradation Product Identification

A forced degradation study coupled with high-resolution analytical techniques is the gold standard for elucidating the degradation profile.

Caption: Experimental workflow for degradation analysis.

Experimental Protocol: Forced Thermal Degradation

-

Stress Condition: Place a known quantity of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid in a controlled-temperature oven. The temperature should be chosen to be slightly above the Tonset determined by TGA to induce meaningful degradation without being overly aggressive (e.g., 210 °C).

-

Time Points: Sample the material at various time points (e.g., 0, 8, 16, 24 hours).

-

Sample Preparation for Analysis: Dissolve the stressed samples in a suitable solvent (e.g., acetonitrile/water) for analysis.

-

Analysis:

-

LC-MS/MS: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and any new peaks that appear in the chromatogram.[8]

-

NMR: For significant degradation products, isolation via preparative HPLC followed by NMR spectroscopy can confirm the proposed structures.[8]

-

Conclusion and Best Practices

The inherent stability of the adamantane core suggests that 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a thermally robust molecule.[2] However, its functional groups present potential liabilities. A systematic evaluation using TGA and DSC is essential to define the safe operating temperatures for manufacturing and storage. Forced degradation studies are critical for understanding potential degradation pathways and for developing stability-indicating analytical methods. By following the protocols outlined in this guide, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the thermal stability of this key pharmaceutical intermediate.

References

-

Paroli, R. M., et al. (1988). Phase transitions in adamantane derivatives: 2-chloroadamantane. Canadian Journal of Chemistry, 66(8), 1973-1978. Available at: [Link]

-

Paroli, R. M., et al. (1995). Phase transitions in adamantane derivatives: 1-fluoroadamantane. Canadian Journal of Chemistry, 73(10), 1757-1763. Available at: [Link]

-

A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Phase transitions in adamantane derivatives: 2-chloroadamantane | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

Phase transitions in adamantane derivatives: 2-chloroadamantane. (1988). Canadian Journal of Chemistry. Available at: [Link]

-